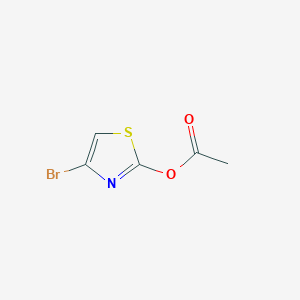

4-Bromothiazol-2-yl acetate

Description

Significance of Thiazole (B1198619) Scaffolds in Synthetic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in synthetic and medicinal chemistry. eurekaselect.comnih.gov Its unique electronic properties and ability to engage in various non-covalent interactions have made it a key component in numerous natural products, pharmaceuticals, and functional materials. nih.govnih.gov For instance, the thiazole moiety is a fundamental part of the vitamin B1 (thiamine) structure and is present in a wide range of clinically used drugs, including the antiretroviral agent Ritonavir and the antimicrobial Sulfathiazole. eurekaselect.comjetir.orgbohrium.com

The versatility of the thiazole nucleus extends to its application in the development of anticancer agents, anti-inflammatory drugs, and compounds with antifungal and antibacterial properties. researchgate.netfabad.org.trsysrevpharm.org The ability of the thiazole ring to be readily functionalized allows chemists to fine-tune the steric and electronic properties of molecules, thereby optimizing their biological activity and physical characteristics. fabad.org.tr This inherent adaptability has solidified the thiazole scaffold as a critical building block in the design and synthesis of novel organic compounds. bohrium.com

The Role of Halogenated Thiazoles as Synthetic Precursors

The introduction of a halogen atom onto the thiazole ring dramatically enhances its synthetic utility, transforming it into a versatile precursor for a wide array of chemical modifications. researchgate.net Halogenated thiazoles, such as those containing bromine or chlorine, are particularly valuable substrates for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds, enabling the construction of complex molecular frameworks. wikipedia.orglibretexts.orgorganic-chemistry.org

The bromine atom in a bromothiazole derivative serves as an excellent leaving group in these coupling reactions, reacting readily with organoboron compounds in the presence of a palladium catalyst. wikipedia.orgmdpi.com This methodology provides a powerful tool for the synthesis of substituted biaryls and other conjugated systems, which are common motifs in many pharmaceutically active compounds and organic materials. mdpi.combeilstein-journals.org The regioselective nature of these reactions, often dictated by the position of the halogen on the thiazole ring, allows for precise control over the final product's structure. beilstein-journals.org The ability to selectively functionalize the thiazole core via its halogenated derivatives underscores their importance as key intermediates in modern organic synthesis. researchgate.net

Research Trajectory and Potential for 4-Bromothiazol-2-yl Acetate (B1210297)

While the broader class of halogenated thiazoles is well-established in synthetic chemistry, research specifically focusing on 4-Bromothiazol-2-yl acetate is more recent. This particular compound offers the distinct advantage of having two different functional handles: the bromine atom at the 4-position and the acetate group at the 2-position. This dual functionality opens up possibilities for sequential and orthogonal chemical transformations.

The bromine atom can participate in cross-coupling reactions to introduce new carbon-based substituents. wikipedia.org Subsequently, the acetate group can be hydrolyzed to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification, esterification, or conversion to other functional groups. This step-wise reactivity allows for the controlled and systematic elaboration of the thiazole core, leading to the synthesis of highly substituted and complex thiazole derivatives that would be challenging to access through other routes.

The potential applications of this compound and its derivatives are broad, spanning the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials with specific electronic or optical properties. As research in this area continues to grow, it is anticipated that this compound will become an increasingly important tool in the synthetic chemist's arsenal (B13267) for the construction of advanced molecular targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNO2S |

|---|---|

Molecular Weight |

222.06 g/mol |

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl) acetate |

InChI |

InChI=1S/C5H4BrNO2S/c1-3(8)9-5-7-4(6)2-10-5/h2H,1H3 |

InChI Key |

QWVJSVYLOLNVHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC(=CS1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromothiazol 2 Yl Acetate and Analogous Bromothiazole Derivatives

Direct Acylation of 2-Amino-4-bromothiazole (B130272) Precursors

A primary method for the synthesis of 4-Bromothiazol-2-yl acetate (B1210297) involves the direct acylation of 2-amino-4-bromothiazole. This approach is favored for its straightforward nature, though it can present challenges regarding reaction conditions and product yields.

Utilizing O-Acetylsalicyloyl Chloride and Base-Catalyzed Acylation

The acylation of 2-amino-4-bromothiazole can be achieved using acylating agents such as O-acetylsalicyloyl chloride. nih.govchemicalbook.comguidechem.com This reaction is typically performed in the presence of a base, like triethylamine (B128534) (Et₃N), in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the acylated product.

One documented procedure involves stirring a solution of 2-amino-4-bromothiazole and O-acetylsalicyloyl chloride in dry THF under a nitrogen atmosphere at 0°C, followed by the addition of triethylamine. nih.gov The reaction mixture is then allowed to warm to room temperature. nih.gov However, this direct acylation can be slow and result in complex product mixtures, necessitating chromatographic purification to isolate the desired N-(4-bromothiazol-2-yl)acetamide. nih.govrsc.org

Optimizing Reaction Conditions for Enhanced Yields

The direct acylation of 2-amino-4-bromothiazole often suffers from low yields and the formation of byproducts. rsc.org For instance, the reaction of 2-amino-4-bromothiazole with O-acetylsalicyloyl chloride in THF with triethylamine can result in the desired thiazolide in modest yields, alongside other products. nih.govrsc.org

To improve the efficiency of this transformation, various reaction parameters can be optimized. These include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. For example, refluxing 2-amino-4-bromothiazole with acetic anhydride (B1165640) in acetic acid has been reported as an alternative method for the synthesis of N-(4-bromothiazol-2-yl)acetamide. While this approach avoids the use of a strong base, it requires elevated temperatures and subsequent purification. The optimization of these conditions is crucial for developing scalable and efficient syntheses of 4-Bromothiazol-2-yl acetate and its derivatives. researchgate.netresearchgate.net

Synthesis via Protected Thiazole (B1198619) Intermediates

To circumvent the challenges associated with the direct acylation of the reactive 2-amino group, a protection-deprotection strategy is often employed. This involves the use of a protecting group to temporarily block the amine functionality, allowing for more controlled and selective reactions on the thiazole ring.

Application of tert-Butyl (4-bromothiazol-2-yl)carbamate as a Versatile Intermediate

A widely used protected intermediate is tert-Butyl (4-bromothiazol-2-yl)carbamate. nih.govnih.gov The tert-butoxycarbonyl (Boc) group is advantageous due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this intermediate can be achieved through several routes. One method involves the bromination of tert-butyl (thiazol-2-yl)carbamate using a brominating agent like N-bromosuccinimide (NBS) in the presence of triphenylphosphine. nih.gov

Another approach to access 2-amino-4-bromothiazole involves a "halogen dance" rearrangement from a protected 5-bromothiazole, a method initially described by Stangeland and Stanetty. rsc.org This strategy utilizes a strong base like lithium diisopropylamide (LiNPr₂i) in THF. rsc.org

Mild Deprotection Strategies for Accessing Reactive Amine Precursors

Once the desired modifications on the thiazole ring are complete, the Boc protecting group can be removed to liberate the free 2-amino group. A common and effective method for the deprotection of tert-butyl (4-bromothiazol-2-yl)carbamate is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction is typically carried out at room temperature and proceeds to completion within a few hours, yielding 2-amino-4-bromothiazole in high purity after a simple workup. nih.gov

Other mild deprotection methods for Boc groups have also been developed, including the use of reagents like ytterbium triflate or tetra-n-butylammonium fluoride (B91410) (TBAF) in THF. organic-chemistry.org These alternative strategies can be beneficial when other acid-sensitive functional groups are present in the molecule. researchgate.net The choice of deprotection method is critical to ensure the integrity of the final product.

Strategic Halogenation Approaches for Thiazole Rings

The introduction of bromine atoms onto the thiazole ring is a key step in the synthesis of this compound and its analogs. The position of halogenation is influenced by the electronic properties of the thiazole ring and the nature of the substituents already present.

Thiazoles are generally electron-deficient heterocycles, and electrophilic substitution reactions, such as halogenation, typically occur at the C5-position. numberanalytics.compharmaguideline.com However, the presence of an activating group, like an amino or acetamido group at the C2-position, can direct halogenation to other positions. For instance, direct chlorination of 2-acetamidothiazole (B125242) with N-chlorosuccinimide (NCS) in the presence of an acid catalyst has been shown to proceed smoothly. rsc.org

For the synthesis of 4-bromothiazoles, direct bromination of the parent thiazole is often not efficient. lookchem.com Therefore, alternative strategies are employed. One such strategy involves the bromination of a suitable precursor, such as 2-aminothiazole (B372263), followed by further transformations. lookchem.com For example, the synthesis of various brominated thiazoles, including 2,4-dibromothiazole (B130268) and 2,4,5-tribromothiazole, often involves sequential bromination and debromination steps. lookchem.comresearchgate.net Biocatalytic methods using enzymes like vanadium-dependent haloperoxidases have also been explored for the regioselective bromination of 2-aminothiazoles under mild, aqueous conditions, offering an environmentally benign alternative to traditional chemical methods. nih.gov

Halogen Dance Rearrangements for 4-Bromothiazole (B1332970) Formation

The halogen dance reaction is a base-induced intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. whiterose.ac.ukwikipedia.org This rearrangement serves as a powerful tool for synthesizing halogenated isomers that are often difficult to access through direct halogenation. wikipedia.orgjst.go.jp The primary driving force for the reaction is the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

The process typically begins with deprotonation by a strong base, such as lithium diisopropylamide (LDA), at a position adjacent to a halogen. acs.org This generates a lithiated species that can then undergo a transposition with the halogen. acs.org In the context of thiazole chemistry, this reaction has been effectively used to convert 5-bromothiazoles into their 4-bromo isomers. For instance, treating 2-triisopropylsilyl-5-bromothiazole with LDA at -78 °C leads to a smooth rearrangement, yielding the 4-bromo derivative in 86% yield. acs.org The likely mechanism involves deprotonation at the 4-position, followed by a 1,2-migration of the bromine atom to furnish a 4-bromo-5-lithiothiazole intermediate, which is more stable due to the lithium being positioned at the more acidic site. acs.org

Remarkably, a one-pot, multistep reaction starting from 2-bromothiazole (B21250) can yield a highly functionalized 4-bromothiazole. acs.org When 2-bromothiazole is treated with LDA in the presence of an electrophile like triisopropylsilyl chloride (TIPSCl), the reaction proceeds through initial deprotonation at the more acidic 5-position, followed by a halogen dance and subsequent trapping by the electrophile to produce 5-triisopropylsilyl-4-bromothiazole in 85% yield. acs.org

Long-range halogen dance reactions have also been observed in more complex systems, such as 4,5-dibromo-2,4′-bithiazole, where a C5-bromo group migrates to the C2′-position of the adjacent thiazole ring. jst.go.jpresearchgate.net This transformation is initiated by a base, like lithium bis(trimethylsilyl)amide (LiHMDS), and proceeds through a cascade of metal-halogen exchange reactions. jst.go.jp

| Starting Material | Base | Conditions | Product | Yield (%) | Citation |

| 2-Triisopropylsilyl-5-bromothiazole | LDA | -78 °C | 2-Triisopropylsilyl-4-bromothiazole | 86 | acs.org |

| 2-Bromothiazole | LDA (2.2 equiv), TIPSCl | -78 °C | 5-Triisopropylsilyl-4-bromothiazole | 85 | acs.org |

| 4,5-Dibromo-2,4′-bithiazole | LiHMDS | - | 2',4-Dibromo-2,4'-bithiazole | - | jst.go.jpresearchgate.net |

Regioselective Bromination of Thiazole Nuclei

Direct bromination of the thiazole ring is a fundamental method for introducing bromine atoms. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of substituents already present on the ring. nih.govresearchgate.net Halogenation of 2-aminothiazoles, for example, typically occurs at the 5-position via an addition-elimination mechanism to produce 2-amino-5-halothiazoles. jocpr.com A historical method involves reacting 2-aminothiazole with bromine in the presence of hydrobromic acid at reflux to yield 2-amino-5-bromothiazole. google.com

However, achieving bromination at the C4-position often requires different strategies, such as starting with a pre-functionalized thiazole. The synthesis of 2-substituted 4-bromothiazoles can be achieved in two steps from the readily available 2,4-dibromothiazole. nih.gov A regioselective palladium-catalyzed cross-coupling reaction (such as Suzuki or Sonogashira) is first used to replace the more reactive bromine at the C2-position, leaving the C4-bromine intact. nih.gov This approach provides a versatile route to a variety of 2-substituted 4-bromothiazoles with yields ranging from 65-85%. nih.gov

The choice of brominating agent and conditions dictates the outcome. N-Bromosuccinimide (NBS) is a common reagent for regioselective bromination. nih.gov The reactivity of the thiazole nucleus is influenced by its substituents; electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The inherent reactivity of the thiazole positions generally follows the order C5 > C4 > C2, but this can be altered by substituents and reaction mechanics.

| Starting Material | Brominating Agent/Method | Product(s) | Yield (%) | Citation |

| 2-Aminothiazole | Br₂ / HBr | 2-Amino-5-bromothiazole hydrobromide | - | google.com |

| 2,4-Dibromothiazole | Pd(0)-catalyzed coupling with R-ZnX | 2-Alkyl/Aryl-4-bromothiazole | 65-85 | nih.gov |

| H-BC (a bacteriochlorin) | NBS (1 equiv) | Mixture of 3-bromo, 5-bromo, and dibromo products | - | nih.gov |

| MeO-BC (a 5-methoxy bacteriochlorin) | NBS | 15-Bromo analogue (regioselective) | 85 | nih.gov |

General Cyclization and Ring-Forming Reactions Relevant to Bromothiazole Acetates

The construction of the bromothiazole core from acyclic precursors is a cornerstone of thiazole synthesis. These methods offer the advantage of installing the desired substitution pattern during the ring-forming process.

Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most classical and widely used method for constructing the thiazole ring. mdpi.comnih.gov The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related species like thiourea. nih.govyoutube.com The standard mechanism begins with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.comacs.org

To synthesize bromothiazoles using this method, brominated starting materials are employed. For example, reacting 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one with various thioureas produces the corresponding 3-(thiazol-4-yl)-chromen-2-one derivatives. researchgate.net This demonstrates that the α-haloketone component dictates the substituent at the 4-position of the resulting thiazole. Therefore, to obtain a 4-bromothiazole, one would theoretically need an α,α-dihaloketone where one of the halogens is bromine, or a starting material where the ultimate C4-position is derived from a brominated precursor.

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles, including those with aryl, alkyl, or other functional groups, by simply varying the α-haloketone and thioamide components. mdpi.comnih.gov

| α-Halocarbonyl Component | Thioamide Component | Product Type | Citation |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | mdpi.com |

| α-Bromoacetophenones | Thiourea or selenourea | 2-Aminothiazoles or 2-amino-1,3-selenazoles | organic-chemistry.org |

| 3-(2-Bromoacetyl)-4-hydroxy-chromen-2-one | Thiourea derivatives | 3-(2-Amino-thiazol-4-yl)-4-hydroxy-chromen-2-one | researchgate.net |

Cyclization of Thiocyanoacetophenones

The cyclization of α-thiocyanato ketones (such as thiocyanoacetophenones) provides another route to the thiazole nucleus. This method is an alternative to the Hantzsch synthesis and can be particularly useful for creating specific substitution patterns. The synthesis typically involves the reaction of an α-haloketone with a thiocyanate (B1210189) salt to form the α-thiocyanato ketone intermediate.

This intermediate can then be cyclized under various conditions. For instance, treatment with a hydrogen halide (like HBr) can lead to the formation of a 4-halothiazole. The mechanism involves the protonation of the nitrile nitrogen, followed by an intramolecular attack of the enolized ketone onto the carbon of the thiocyanate group. This pathway directly incorporates the halogen from the hydrogen halide into the 4-position of the thiazole ring, making it a direct method for synthesizing 4-bromothiazoles from non-brominated precursors.

Approaches from Pseudothiohydantoin and 2-Aminothiazol-4(5H)-one

Pseudothiohydantoin and its tautomer, 2-aminothiazol-4(5H)-one, are versatile intermediates in heterocyclic synthesis. researchgate.net These compounds contain a pre-formed segment of the thiazole ring and can be elaborated into fully aromatic thiazole systems.

Syntheses starting from these precursors can lead to various substituted thiazoles. For instance, a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides, which are structurally related, have been synthesized and used as scaffolds for further chemical transformations. fabad.org.tr To generate a 4-bromothiazole from these starting materials, a common strategy would involve the conversion of the C4-keto group into a leaving group, followed by substitution with bromide, or direct halogenation of the activated C5-position followed by rearrangement. Alternatively, bromination of the resulting thiazole product can be performed. For example, the bromination of 2-aminothiazole derivatives often leads to substitution at the C5 position, highlighting the importance of carefully designed multi-step pathways if the C4-bromo isomer is the desired product. jocpr.com

Reactivity and Advanced Chemical Transformations of 4 Bromothiazol 2 Yl Acetate

Cross-Coupling Reactions at the C4 Bromine Position

The bromine atom at the C4 position of the thiazole (B1198619) ring is a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the thiazole ring activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the functionalization of 4-bromothiazoles. researchgate.netmit.edu The choice of ligand, base, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. mit.eduwhiterose.ac.uk

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. researchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide. In the context of 4-bromothiazoles, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position. researchgate.netrsc.org

Research has demonstrated the successful Suzuki-Miyaura coupling of 4-bromothiazole (B1332970) derivatives with a range of boronic acids. nih.govnih.gov For instance, the coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base afforded the corresponding 4-arylthiazole products in moderate yields. nih.govnih.gov The development of efficient, ligand-free Suzuki-Miyaura coupling methodologies has also been reported for sterically hindered substrates. nih.gov A common catalytic system for these reactions involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. mdpi.comuwindsor.ca

| Catalyst | Ligand | Base | Solvent | Yield (%) | Ref |

| Pd(PPh₃)₄ | - | K₃PO₄ | - | 31-46 | nih.govnih.gov |

| Pd(OAc)₂ | - | KOAc | DMA | - | rsc.org |

| Pd(dppf)Cl₂ | - | Na₂CO₃ | - | High | mdpi.com |

This table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving 4-bromothiazole derivatives.

The carbonylative Suzuki-Miyaura reaction represents a variation that introduces a carbonyl group between the two coupling partners, leading to the formation of unsymmetrical biaryl ketones. nih.gov

The Negishi coupling provides an alternative and often complementary method to the Suzuki-Miyaura reaction for C-C bond formation. nih.gov This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov The regioselective Negishi cross-coupling of 4-bromothiazole derivatives has been successfully employed. researchgate.netnih.gov For example, after a bromo-lithium exchange at the C4 position and subsequent transmetalation to zinc, the resulting organozinc species can undergo a highly efficient Negishi coupling with another equivalent of a suitable electrophile, such as 2,4-dibromothiazole (B130268), to yield 2'-alkyl-4-bromo-2,4'-bithiazoles in excellent yields (88-97%). nih.gov

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organotin compounds with organic halides. libretexts.orgwikipedia.org While organotin reagents are associated with toxicity concerns, the Stille reaction offers a broad scope and is compatible with a wide range of functional groups. libretexts.orgwikipedia.org This methodology has been applied to the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles. nih.gov For instance, the synthesis of 2'-phenyl- and 2'-alkynyl-4-bromo-2,4'-bithiazoles was achieved through a Stille coupling, although the yields (58-62%) were generally lower than those obtained with the Negishi coupling. nih.gov The choice of catalyst and ligands is critical for the success of these reactions. researchgate.net

| Coupling Partner | Product | Yield (%) | Ref |

| Alkylzinc halide | 2'-Alkyl-4-bromo-2,4'-bithiazole | 88-97 | nih.gov |

| Phenyltin reagent | 2'-Phenyl-4-bromo-2,4'-bithiazole | 58-62 | nih.gov |

| Alkynyltin reagent | 2'-Alkynyl-4-bromo-2,4'-bithiazole | 58-62 | nih.gov |

This table compares the yields of Negishi and Stille couplings for the synthesis of substituted 4-bromo-2,4'-bithiazoles.

Beyond C-C bond formation, palladium catalysis is instrumental in forging carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. mit.edunih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a prominent example and a powerful tool for the synthesis of aryl amines. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction has been successfully applied to various 4-bromo-heterocycles, demonstrating its utility in synthesizing N-arylated products. researchgate.netbeilstein-journals.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and tolerating a wide range of functional groups. beilstein-journals.org Similarly, palladium-catalyzed C-O bond formation has been developed for the coupling of alcohols and phenols with aryl halides. mit.edu

Copper-Catalyzed Transformations

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, offer a valuable alternative to palladium-based methodologies. wikipedia.orgorganic-chemistry.org These reactions are particularly effective for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S. wikipedia.orgmdpi.com Traditionally, Ullmann reactions required harsh conditions, but the development of modern catalyst systems with various ligands has enabled these transformations to proceed under much milder conditions. wikipedia.orgmdpi.combeilstein-journals.org

The copper-catalyzed N-arylation of amides, amines, and other nitrogen nucleophiles with aryl halides is a well-established process. wikipedia.orgbeilstein-journals.org For instance, the Ullmann condensation allows for the coupling of aryl halides with anilines to form diarylamines. wikipedia.org Copper(I) iodide is a common catalyst, often used in combination with a ligand like phenanthroline. wikipedia.org Highly selective copper-catalyzed Ullmann-type couplings have been developed, for example, using 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as a ligand to promote C-N bond formation while minimizing side reactions. nih.gov Copper-catalyzed methods have also been effectively used for the synthesis of α-aryl esters through a coupling and decarboxylation cascade. organic-chemistry.org Furthermore, copper(I) catalysts have proven effective in the cross-coupling of 1-bromoalkynes with organozinc reagents. thieme-connect.de

| Reaction Type | Catalyst | Ligand | Application | Ref |

| N-Arylation | CuI | Phenanthroline | Synthesis of diarylamines | wikipedia.org |

| N-Arylation | Cu(I) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | Selective C-N bond formation | nih.gov |

| α-Arylation of Esters | CuCl | Oxalamide | Synthesis of α-aryl esters | organic-chemistry.org |

| Alkynylation | Cu(I) | - | Coupling of 1-bromoalkynes | thieme-connect.de |

This table provides an overview of representative copper-catalyzed transformations.

Cobalt-Catalyzed C-O Bond Activations and Cross-Couplings

Cobalt-catalyzed reactions have emerged as a cost-effective and efficient alternative to those using precious metals for creating carbon-carbon bonds. researchgate.net These reactions are particularly effective for forming C(sp²)–C(sp²) bonds and are notable for their compatibility with alkyl halides. researchgate.net While the direct cobalt-catalyzed C-O bond activation of the acetate (B1210297) group on 4-Bromothiazol-2-yl acetate is not extensively documented in dedicated studies, the principles of cobalt catalysis suggest its potential. Cobalt catalysts are known to facilitate cross-coupling reactions and can be used in various transformations like hydroformylation and cycloadditions. researchgate.net

In a broader context, cobalt catalysis has been successfully applied to the C-H functionalization of related 2-arylthiazole systems. For instance, cobalt(III)-catalyzed C-H alkylation and allylation of 2-arylthiazoles with partners like maleimides or allyl acetate have been reported, showcasing the utility of cobalt in modifying the thiazole core. rsc.org Such protocols offer a direct way to introduce new functional groups under relatively simple conditions. rsc.org The development of cobalt-catalyzed cross-electrophile coupling reactions further highlights the versatility of this metal in forming new bonds under mild conditions, avoiding the need for strong bases or high temperatures. nih.gov

Iron-Catalyzed Reactions

Iron catalysis presents a green and sustainable option for cross-coupling reactions due to iron's abundance, low cost, and low toxicity. nih.gov Iron-catalyzed cross-couplings have been successfully applied in pharmaceutical synthesis, even on an industrial scale. nih.gov These reactions often involve Grignard reagents and can be used for C(sp²)–C(sp³) bond formation. researchgate.net

While specific examples detailing iron-catalyzed reactions on this compound are not prevalent, the general applicability of iron catalysts to couple aryl halides with alkyl Grignard reagents suggests potential pathways. nih.gov For example, iron-catalyzed cross-coupling of aryl sulfamates and tosylates with alkyl Grignards has been demonstrated. nih.gov The challenge in such reactions often lies in controlling side reactions like isomerization and β-hydride elimination, which can be minimized by the careful choice of the iron source and reaction conditions. nih.gov The development of multicomponent radical cascades and cross-couplings catalyzed by iron further expands the synthetic possibilities. researchgate.net

Zinc-Mediated Coupling Strategies

Zinc-mediated cross-coupling reactions, particularly the Negishi coupling, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.org The Negishi coupling is valued for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgorgsyn.org

For this compound, the bromine atom at the C4 position is a suitable handle for Negishi coupling. The reaction would involve the formation of an organozinc reagent from another starting material, which would then be coupled with the bromothiazole derivative in the presence of a palladium or nickel catalyst. This strategy allows for the introduction of a wide variety of alkyl and aryl substituents at the C4 position of the thiazole ring. The reactivity of halides in Negishi couplings generally follows the order I > Br > Cl. orgsyn.org The reaction conditions are typically mild, and a broad range of functional groups are tolerated. nih.gov

Table 1: Comparison of Metal-Catalyzed Coupling Strategies

| Catalyst System | Key Features | Potential Application on this compound |

| Cobalt | Cost-effective, efficient for C(sp²)-C(sp²) and C(sp²)-C(sp³) couplings. researchgate.net | Cross-coupling at the C4-Br bond, potential for C-O activation of the acetate. |

| Iron | Sustainable, low-toxicity, suitable for Grignard-based couplings. nih.gov | Cross-coupling at the C4-Br bond with alkyl or aryl Grignard reagents. |

| Zinc/Palladium (Negishi) | High functional group tolerance, versatile for C-C bond formation. wikipedia.orgorganic-chemistry.org | Coupling of various organozinc reagents at the C4-Br position. |

Nucleophilic Substitutions and Functional Group Interconversions on the Thiazole Ring

Reactivity Profiling of the Bromine Atom at C4

The bromine atom at the C4 position of the thiazole ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position. The general principles of nucleophilic aromatic substitution would apply, where the rate and feasibility of the reaction depend on the nature of the nucleophile and the reaction conditions. For instance, brominated benzo[1,2-c;3,4-c′]bis nih.govwikipedia.orgresearchgate.netthiadiazole has been shown to react with a range of nucleophiles to yield alkoxy, alkylthio, and amino derivatives. researchgate.net

The synthesis of the complete family of bromothiazoles has been revisited, providing methods for their production and characterization. acs.org This foundational work underpins the understanding of the reactivity of brominated thiazoles. The C4-bromo substituent can be displaced by various nucleophiles, providing access to a diverse array of 4-substituted thiazole derivatives.

Transformations of the Acetate Moiety

The acetate group at the C2 position is an ester and is therefore susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding 2-hydroxythiazole derivative. This transformation can be a crucial step in a synthetic sequence, unmasking a hydroxyl group for further functionalization.

Furthermore, the acetate can potentially be transformed through other reactions. For instance, acylation reactions on related 2-aminothiazole (B372263) systems often involve the protection of the amino group, followed by functionalization and deprotection. rsc.org While this compound does not have an amino group, the principles of manipulating functional groups on the thiazole ring are relevant. The acetate could potentially be converted to other esters via transesterification or other functional groups through more complex reaction sequences.

Directed Metalation and Organometallic Reagent Chemistry

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.frorganic-chemistry.org This method relies on a directing metalation group (DMG), typically a Lewis basic moiety, to direct a strong base (usually an organolithium reagent) to deprotonate the adjacent ortho-position. baranlab.org The resulting organolithium species can then be trapped with various electrophiles. baranlab.org

In the context of this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the oxygen atoms of the acetate group, could potentially act as directing groups. However, the presence of the acidic proton at C5 and the electrophilic nature of the acetate carbonyl group could complicate direct lithiation. A more plausible strategy might involve a halogen-metal exchange at the C4-bromo position using an organolithium reagent at low temperature. This would generate a 4-lithiated thiazole species, which could then be reacted with a variety of electrophiles to introduce new substituents at the C4 position. This approach is a cornerstone of organometallic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mlsu.ac.in The use of hindered amide bases like TMPMgCl·LiCl has also been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu

Rearrangement Reactions and Their Mechanistic Insights

Rearrangement reactions offer powerful strategies for accessing isomers that are difficult to synthesize directly. For halogenated thiazoles, the most significant of these is the base-catalyzed migration of a halogen atom around the aromatic ring.

The "halogen dance" is a base-catalyzed positional isomerization of a halogen on an aromatic or heteroaromatic ring. wikipedia.org This reaction is driven by thermodynamics, proceeding towards the formation of the most stable organometallic intermediate. wikipedia.orgclockss.org In the context of this compound, treatment with a strong base like lithium diisopropylamide (LDA) or an organolithium reagent can initiate deprotonation at a site on the ring, leading to a lithiated intermediate. This intermediate facilitates the migration of the bromine atom.

Research on related systems has documented such migrations. For instance, base-induced long-range halogen dance reactions have been observed in 4,5-dihalogenothiazoles and bithiazole systems, where a bromo group migrates from one position to another on the thiazole ring or even to an adjacent ring. nih.govresearchgate.net The mechanism involves a series of deprotonation and halogenation steps between molecules or via an intramolecular process, ultimately leading to the most thermodynamically stable halogenated isomer. This rearrangement is a key mechanistic consideration for predicting the outcome of reactions involving strong bases and 4-bromothiazole derivatives.

Table 2: Examples of Halogen Dance Rearrangements in Thiazole and Related Heterocycles

| Substrate System | Reagent/Conditions | Migration Observed | Significance | Reference |

|---|---|---|---|---|

| 4,5-Dibromo-2,4'-bithiazole | LiHMDS | C5-bromo to C2'-bromo | Demonstrates long-range migration between rings | researchgate.net |

| Bromothiophenes | NaNH₂ / liq. NH₃ | General Br migration | Early example of halogen dance on a heterocycle | wikipedia.org |

| Halopyridines | LDA or n-BuLi | 1,2-halogen shift | Enables synthesis of 1,3-disubstituted pyridines | clockss.org |

Synthetic Applications and Derivatization Strategies of 4 Bromothiazol 2 Yl Acetate

4-Bromothiazol-2-yl Acetate (B1210297) as a Key Building Block in Multistep Synthesis

The strategic placement of the bromo and acetate functionalities makes 4-bromothiazol-2-yl acetate a valuable intermediate for the sequential introduction of diverse substituents onto the thiazole (B1198619) core. The acetate group can be readily hydrolyzed to its corresponding 2-hydroxy tautomer, which predominantly exists as 2-thiazolin-4-one, while the C4-bromo atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation.

The primary strategy for creating polyfunctionalized thiazole derivatives from this compound involves leveraging the C4-bromo position for substitution reactions. This position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of alkyl, aryl, and alkynyl groups.

Research on analogous compounds, such as 2,4-dibromothiazole (B130268), has demonstrated that regioselective cross-coupling can be achieved. While the C2 position is generally more reactive in 2,4-dibromothiazole, the presence of the acetate group at C2 in this compound directs functionalization to the C4 position. nih.govresearchgate.net Typical cross-coupling reactions that can be employed include the Suzuki, Stille, and Sonogashira reactions. nih.gov

For instance, in a study on 2-substituted-4-bromothiazoles, the bromine at C4 was successfully used in Negishi and Stille cross-coupling reactions to synthesize 2'-substituted 4-bromo-2,4'-bithiazoles. nih.gov This demonstrates the feasibility of using the C4-bromo group as a synthetic handle. After the coupling reaction, the acetate group at C2 can be hydrolyzed to unveil the 2-hydroxy group (or its keto tautomer), which can then participate in further reactions, or be retained as part of the final molecular architecture.

The table below illustrates potential Suzuki coupling reactions at the C4 position, based on established methods for similar 4-bromothiazole (B1332970) systems.

| Arylboronic Acid | Catalyst/Base | Product | Anticipated Yield Range | Reference (Analogous Systems) |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenylthiazol-2-yl acetate | Good | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(4-Methoxyphenyl)thiazol-2-yl acetate | Good | nih.gov |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-(Thiophen-2-yl)thiazol-2-yl acetate | Moderate to Good | researchgate.net |

This table presents hypothetical reactions of this compound based on documented transformations of analogous compounds.

A plausible strategy would involve an initial functionalization at the C4 position, followed by reactions involving the C5 position and the newly introduced group to form a new ring. For example, a Sonogashira coupling at C4 could introduce an alkynyl substituent. Subsequent intramolecular cyclization, potentially involving the nitrogen atom of the thiazole ring after deacetylation, could lead to the formation of a thiazolo[4,5-b]pyridine (B1357651) or similar fused system.

Another approach could involve the synthesis of a bifunctional fragment at the C4 position, which could then undergo intramolecular cyclization. For example, coupling with a suitably substituted aryl boronic acid containing an ortho-amino or hydroxyl group could, under appropriate conditions, lead to the formation of a fused system. The synthesis of thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives from different precursors highlights the general strategies employed to build such fused scaffolds. nih.gov

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of the synthetic utility of this compound, which possesses multiple potential reaction sites: the C4-bromo group, the C2-acetate group, and the C5-proton.

Functionalization at C4: The most prominent regioselective reaction is the substitution of the bromine atom at the C4 position. As discussed, palladium-catalyzed cross-coupling reactions are highly effective for this purpose. nih.govnih.gov Bromo-lithium exchange at the C4 position is another viable strategy, converting the electrophilic carbon into a nucleophilic one, which can then react with various electrophiles. nih.gov

Functionalization at C5: The C5 position, bearing a proton, is susceptible to deprotonation by strong bases, such as lithium diisopropylamide (LDA), to form a C5-lithiated species. This has been demonstrated in related systems like 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, where lithiation occurs selectively at the C5 position, allowing for the introduction of various electrophiles. researchgate.net This approach would yield 2,4,5-trisubstituted thiazole derivatives.

The following table summarizes the key regioselective functionalization strategies for a 4-bromothiazole scaffold.

| Position | Reaction Type | Reagents | Resulting Intermediate | Reference (Analogous Systems) |

| C4 | Suzuki Coupling | ArB(OH)₂, Pd Catalyst, Base | 4-Arylthiazole derivative | nih.gov |

| C4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu Catalyst, Base | 4-Alkynylthiazole derivative | nih.gov |

| C4 | Bromo-Lithium Exchange | n-BuLi or t-BuLi | 4-Lithiated thiazole | nih.gov |

| C5 | Deprotonation/Lithiation | LDA | 5-Lithiated thiazole | researchgate.net |

| C2 | Deacetylation | Acid or Base Hydrolysis | 2-Hydroxy-4-bromothiazole | nih.gov |

This table outlines established regioselective reactions on the 4-bromothiazole ring system.

Chiral Synthesis and Stereocontrol Using Thiazole Acetates

The incorporation of stereocenters into thiazole-containing molecules is crucial for the development of new therapeutics and biologically active compounds. While there are no specific examples detailing the use of this compound in chiral synthesis, the general principles of stereocontrol can be applied to this scaffold.

One potential route to chiral derivatives would be through the stereoselective synthesis of side chains introduced at the C4 position. For example, a chiral catalyst could be employed in a cross-coupling reaction to generate an atropisomeric biaryl system, or a chiral auxiliary could be used to direct the stereoselective addition to a functional group introduced at C4.

Furthermore, the acetate group itself could be a target for stereocontrol. Enzymatic hydrolysis of the acetate group could potentially be performed stereoselectively if a suitable lipase (B570770) or esterase is identified, leading to a chiral 2-hydroxythiazole derivative.

A study on the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate demonstrates that achieving high stereoselectivity in the synthesis of complex thiazoles is feasible, establishing a precedent for developing similar methodologies with other thiazole building blocks. nih.gov The development of methods for creating optically pure thiazoline (B8809763) and thiazole building blocks is an active area of research, driven by the need to synthesize complex peptide-derived natural products. [ ]

Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, offering detailed information about the atomic arrangement within a molecule.

¹H NMR spectroscopy would be utilized to determine the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J). This would help to identify the protons on the thiazole (B1198619) ring and the acetyl group. However, no specific ¹H NMR data for 4-Bromothiazol-2-yl acetate (B1210297) has been reported.

To characterize the carbon framework, ¹³C NMR spectroscopy would be essential. This technique identifies the number of unique carbon atoms and provides information about their hybridization and chemical environment. Expected signals would correspond to the carbons in the thiazole ring and the acetyl group. As with proton NMR, no published ¹³C NMR data for this specific compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. Key absorptions for 4-Bromothiazol-2-yl acetate would be expected for the ester carbonyl (C=O) group and the C-Br bond, as well as vibrations associated with the thiazole ring. No experimental IR spectra for this compound have been documented in the searched sources.

X-ray Crystallography for Definitive Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. There is no indication in the available literature that this compound has been synthesized in a crystalline form suitable for X-ray diffraction analysis, and thus no crystallographic data has been reported.

Computational and Theoretical Investigations of 4 Bromothiazol 2 Yl Acetate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the reactivity and properties of chemical compounds. For a molecule like 4-Bromothiazol-2-yl acetate (B1210297), DFT calculations can help in understanding its behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In many organic molecules, a lower HOMO-LUMO gap is associated with higher bioactivity. nih.gov

For thiazole (B1198619) derivatives, DFT calculations have been employed to determine their HOMO-LUMO energies and analyze their electronic properties. For instance, a study on thiazole azo dyes showed that the nature of acceptor moieties influences the energy and shape of the LUMOs. mdpi.com In another study on thiazole-sulfonamide derivatives, the HOMO-LUMO gap was calculated to assess their electronic stability, with a higher gap indicating greater stability. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies of Thiazole Derivatives (eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Analog 1 | -8.36 | -0.46 | 7.91 |

| Analog 2 | -8.36 | -0.44 | 7.92 |

| Analog 15 | -8.38 | -0.62 | 7.76 |

| Analog 21 | -6.62 | -0.00 | 6.62 |

| Data is illustrative and sourced from a study on thiazole-bearing sulfonamide analogs. mdpi.com This data is not specific to 4-Bromothiazol-2-yl acetate. |

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also determine the distribution of electronic charge within a molecule and generate Molecular Electrostatic Potential (MEP) maps. These maps are valuable tools for predicting the reactive sites of a molecule. MEP maps show the regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic centers, respectively.

In a typical MEP map, red areas indicate regions of high electron density (negative potential) and are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are susceptible to nucleophilic attack. For thiazole derivatives, MEP maps can identify the most likely sites for chemical reactions, providing insights into their reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This includes identifying intermediates, transition states, and the energy changes that occur throughout the reaction.

Transition State Analysis

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The analysis of the transition state is fundamental to understanding the kinetics of a reaction. Computational methods can be used to locate and characterize the geometry and energy of transition states, which are often difficult to study experimentally.

For reactions involving thiazole derivatives, transition state analysis can reveal the precise mechanism of a chemical transformation, such as a substitution or a ring-opening reaction. This information is critical for optimizing reaction conditions and designing more efficient synthetic routes.

Energy Profile Calculations

By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur during a reaction. The height of the energy barrier, or activation energy, determines the rate of the reaction, while the energy difference between reactants and products determines the reaction's thermodynamics.

For a given reaction of this compound, computational modeling could predict whether a reaction is likely to proceed and at what rate, by calculating its energy profile.

Structure-Reactivity Relationship (SRR) Studies (focus on chemical transformations)

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. In the context of this compound, SRR studies would focus on how the bromo and acetate substituents on the thiazole ring affect its chemical transformations.

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the electronic effects of its substituents. nih.gov For example, the bromine atom at the 4-position is an electron-withdrawing group, which can affect the electron density of the thiazole ring and influence its susceptibility to nucleophilic or electrophilic attack.

Studies on various thiazole derivatives have shown that different substituents can significantly impact their biological and chemical activities. For instance, in a series of antimicrobial thiazoles, the type and position of substituents were found to be critical for their activity. nih.govmdpi.com Similarly, in the development of anticholinesterase agents, the functional groups on the thiazole ring played a crucial role in their inhibitory activity. mdpi.com Computational SRR studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, can provide predictive insights into the reactivity of new, untested compounds. ijper.org

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations

The bromine atom at the 4-position and the acetate (B1210297) group at the 2-position of the thiazole (B1198619) ring are prime handles for a variety of chemical transformations. Future research will heavily focus on developing more efficient and selective catalytic systems to exploit these functionalities.

A significant area of development is the expansion of palladium-catalyzed cross-coupling reactions. While foundational methods like Suzuki, Heck, and Sonogashira couplings are established for bromo-heterocycles, research is moving towards catalysts that operate under milder conditions, with lower catalyst loadings, and a broader substrate scope. For instance, the development of sophisticated phosphine (B1218219) ligands continues to yield palladium catalysts with enhanced activity and stability, enabling the coupling of previously challenging substrates. Similar palladium-catalyzed cross-coupling reactions have been successfully applied to other bromo-heterocyclic systems, such as 4-bromo-6H-1,2-oxazines, to produce a range of aryl- and alkynyl-substituted derivatives, demonstrating the potential of this approach. beilstein-journals.org

Furthermore, the field of biocatalysis is poised to offer highly selective and environmentally benign alternatives to traditional chemical catalysts. nih.gov Enzymes, such as specific hydrolases, could be engineered for the selective deacetylation of 4-Bromothiazol-2-yl acetate, leaving the C-Br bond intact for subsequent cross-coupling reactions. Conversely, engineered transaminases or other C-N bond-forming enzymes could potentially be used to introduce new functionalities. Biocatalysis offers the advantages of high stereoselectivity and regioselectivity under mild aqueous conditions, which aligns with the growing demand for sustainable chemical synthesis. nih.govmdpi.com The use of enzymes in the synthesis of active pharmaceutical ingredients is already a well-established practice, capable of shortening synthetic routes and reducing waste. nih.gov

| Catalytic System | Transformation Type | Potential Advantages |

| Advanced Palladium Catalysts | Cross-coupling (e.g., Suzuki, Sonogashira) | Lower catalyst loading, milder conditions, broader substrate scope |

| Biocatalysis (e.g., Hydrolases) | Selective deacetylation | High selectivity, mild aqueous conditions, green chemistry |

| Photoredox Catalysis | C-H functionalization, cross-coupling | Use of visible light, access to novel reaction pathways |

Integration into Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, aimed at improving safety, efficiency, and consistency. The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.

Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing fast and exothermic reactions often seen in the functionalization of heterocyclic compounds. For example, a multi-step synthesis involving an initial lithiation or Grignard formation followed by quenching with an electrophile could be performed in a streamlined flow process, minimizing the handling of unstable intermediates. A recent chemo-biocatalytic synthesis of cyproterone (B1669671) acetate successfully integrated multiple steps, including enzymatic reactions and metal-catalyzed transformations, into a fully continuous flow system, demonstrating the power of this approach to execute complex synthetic sequences efficiently. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry systems, will further accelerate the discovery of new derivatives of this compound. These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions, catalysts, and coupling partners. This approach can rapidly generate libraries of novel compounds for biological screening or materials science applications, significantly reducing the time from molecular design to discovery.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable methodologies.

A key focus is the replacement of traditional volatile organic solvents with greener alternatives. Water is an ideal solvent from an environmental perspective, and research into performing cross-coupling and other transformations of bromo-thiazoles in aqueous media, often using specialized surfactants to create micelles, is an active area. nih.gov In some cases, solvent-free reactions, facilitated by techniques such as mechanochemical grinding, can offer a highly efficient and waste-minimizing alternative. mdpi.com

Microwave-assisted synthesis is another green chemistry technique that is becoming more common. mdpi.com By using microwave irradiation, reaction times for the synthesis and functionalization of heterocyclic compounds can often be reduced from hours to mere minutes, leading to significant energy savings and often cleaner reaction profiles with higher yields. mdpi.comnih.gov

| Green Chemistry Approach | Application to this compound | Key Benefits |

| Aqueous Synthesis | Performing cross-coupling reactions in water. | Reduced use of volatile organic solvents, improved safety. nih.gov |

| Microwave-Assisted Synthesis | Accelerating derivatization reactions. | Drastically reduced reaction times, energy savings, higher yields. mdpi.comnih.gov |

| Biocatalysis | Selective enzymatic transformations. | High selectivity, mild conditions, biodegradable catalysts. nih.govmdpi.com |

| Solvent-Free Reactions | Mechanochemical synthesis or derivatization. | Elimination of solvent waste, potential for high efficiency. mdpi.com |

Advanced Derivatization for Expanded Synthetic Scope

While the bromine atom is a logical site for cross-coupling, future research will explore more advanced and novel derivatization strategies to expand the synthetic utility of this compound.

One emerging area is the use of C-H activation reactions. Instead of relying on the pre-functionalized bromo-group, catalysts could be developed to directly functionalize the C-H bond at the 5-position of the thiazole ring. This would open up new avenues for creating diverse molecular architectures and would represent a more atom-economical approach to derivatization.

Furthermore, the thiazole ring itself can participate in various cycloaddition reactions or ring-transformation reactions, leading to entirely new heterocyclic systems. The synthesis of complex scaffolds, such as pyran derivatives from thiazole precursors, highlights the potential for building intricate molecular structures from relatively simple thiazole building blocks. mdpi.com The reaction of 2-aminothiazole (B372263) derivatives with various reagents has been shown to produce a wide array of fused and substituted heterocyclic systems with interesting biological activities. mdpi.comnih.gov

The development of multi-component reactions (MCRs) involving a this compound-derived intermediate could also provide rapid access to complex molecules from simple starting materials in a single step. These strategies, combined with the catalytic and technological advancements discussed, will ensure that this compound and related structures remain valuable building blocks for innovation in science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.